4-(cyclobutylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 2549017-78-7
Cat. No.: VC11835972
Molecular Formula: C20H22N2O3S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549017-78-7 |
|---|---|
| Molecular Formula | C20H22N2O3S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 4-(cyclobutylmethyl)-2-(3-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C20H22N2O3S/c1-2-15-7-6-10-17(13-15)22-20(23)21(14-16-8-5-9-16)18-11-3-4-12-19(18)26(22,24)25/h3-4,6-7,10-13,16H,2,5,8-9,14H2,1H3 |
| Standard InChI Key | BQZKRRUTZJQPFA-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4 |
| Canonical SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4 |
Introduction
4-(Cyclobutylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound characterized by its unique benzothiadiazine core structure. This compound features a molecular formula of C20H22N2O3S and a molecular weight of 370.5 g/mol . The presence of a cyclobutylmethyl group and a 3-ethylphenyl group attached to the benzothiadiazine ring distinguishes it from other similar compounds, potentially leading to distinct biological activities and applications.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step chemical reactions. While specific conditions and reagents may vary depending on the desired yield and purity, the synthesis often requires careful control of reaction conditions to achieve the desired product.
Biological Activity and Potential Applications
Research into the biological activity of 4-(cyclobutylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione suggests potential pharmacological effects. Compounds with similar structures have been studied for various therapeutic applications, although specific mechanisms and therapeutic potentials for this compound require further investigation.
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(Cyclopropylmethyl)-2-(3-methylphenyl)-benzothiadiazine | C19H20N2O3S | Cyclopropyl group | Anticancer |
| 5-Methylbenzothiadiazine Derivative | C18H17N2O3S | Methyl group on benzene | Antimicrobial |
| 6-Fluorobenzothiadiazine | C18H16F N3O2S | Fluorinated derivative | Antiviral |
| 4-(Cyclobutylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione | C20H22N2O3S | Cyclobutylmethyl and 3-ethylphenyl groups | Potential pharmacological effects |
Interaction Studies and Safety
Understanding how this compound interacts with biological targets is crucial for establishing safety and efficacy parameters. Interaction studies can provide insights into its potential therapeutic applications and help guide future clinical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume